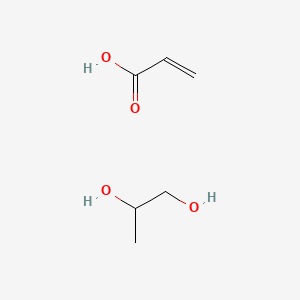

Propylene glycol acrylate

Descripción

Propiedades

IUPAC Name |

propane-1,2-diol;prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2.C3H4O2/c1-3(5)2-4;1-2-3(4)5/h3-5H,2H2,1H3;2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYEFIAVHMUFQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O.C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

62501-03-5, 32029-53-1 (homopolymer) | |

| Record name | 2-Propenoic acid, monoester with 1,2-propanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62501-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25584-83-2 | |

| Record name | Hydroxypropyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025584832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Propylene Glycol Acrylate: A Comprehensive Technical Guide for Scientific and Research Applications

This in-depth guide provides a comprehensive overview of propylene glycol acrylate, a versatile monomer with significant applications across various scientific and industrial domains. From its fundamental chemical structure to its diverse applications in materials science and drug development, this document serves as a critical resource for researchers, scientists, and professionals.

Molecular Structure and Chemical Identity

Propylene glycol acrylate, systematically known as propane-1,2-diol;prop-2-enoic acid, is an acrylate ester formed from the reaction of propylene glycol and acrylic acid.[1][2] Its unique molecular architecture, featuring both a reactive acrylate group and a hydroxyl group, imparts a valuable combination of properties that make it a key building block in polymer synthesis.

The presence of the acrylate group allows for polymerization, typically via free-radical mechanisms, to form a wide range of polymeric materials. The hydroxyl group provides a site for further chemical modification, enabling the creation of functionalized polymers with tailored properties.

Several identifiers are used to categorize this compound:

It is important to distinguish between propylene glycol monoacrylate and its diacrylate counterpart, as their functionalities and resulting polymer structures differ significantly. Propylene glycol diacrylate possesses two acrylate groups, leading to cross-linked polymer networks.[3]

Physicochemical Properties

The physical and chemical properties of propylene glycol acrylate are crucial for its handling, processing, and application. It exists as a clear, colorless liquid under standard conditions.[2]

| Property | Value | Source(s) |

| Molecular Weight | 130.14 g/mol | [1] |

| Density | Approximately 1.049 - 1.06 g/cm³ | [1][4] |

| Boiling Point | Approximately 202 °C | [1] |

| Refractive Index | ~1.451 | [5][6][7] |

| Flash Point | 100 °C (closed cup) | [4][5] |

| Solubility | Miscible with water and many organic solvents | [4][8] |

Note: Some properties may vary slightly depending on the specific isomer and purity.

The miscibility of propylene glycol acrylate with a broad range of solvents is a significant advantage in many formulations, allowing for homogeneous reaction mixtures and uniform coatings.[4][8]

Synthesis and Polymerization

The synthesis of propylene glycol acrylate can be achieved through several chemical routes. The choice of synthesis method often depends on the desired purity, scale of production, and available starting materials.

Synthesis Methodologies

Direct Esterification: This is a common method involving the reaction of propylene glycol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor to prevent premature polymerization of the acrylate monomer.[1]

Reaction with Propylene Oxide: An alternative route involves the ring-opening reaction of propylene oxide with acrylic acid.[4] This method can offer high yields and selectivity.

Sustainable Routes: Emerging research focuses on bio-based synthesis pathways, such as the conversion of glycerol, a byproduct of biodiesel production, into propylene glycol acrylate.[1]

The following diagram illustrates a generalized workflow for the direct esterification synthesis of propylene glycol acrylate.

Caption: A schematic of the direct esterification process for propylene glycol acrylate synthesis.

Polymerization Mechanisms

Propylene glycol acrylate readily undergoes polymerization through free-radical mechanisms. This can be initiated by thermal initiators, photoinitiators, or high-energy radiation. The resulting poly(propylene glycol acrylate) can be a linear polymer or, if diacrylate monomers are included, a cross-linked network.[3] The ability to control the extent of polymerization and cross-linking is fundamental to tailoring the material properties for specific applications.

Key Applications in Research and Development

The unique combination of a reactive acrylate group and a hydrophilic propylene glycol backbone makes this monomer highly valuable in a multitude of applications.

Polymer and Materials Science

-

Coatings and Adhesives: Propylene glycol acrylate is a key component in the formulation of coatings, inks, and adhesives.[1] Its ability to form durable and flexible films upon curing makes it suitable for a wide range of substrates.

-

Resin Modification: It can be used as a reactive diluent for resins, reducing viscosity and improving processing characteristics without significantly compromising the final properties of the cured material.

-

Hydrogels: The hydrophilic nature of the propylene glycol unit makes it a suitable monomer for the synthesis of hydrogels, which have applications in areas such as soft contact lenses and superabsorbent materials.

Drug Delivery and Biomedical Applications

The biocompatibility of propylene glycol makes its acrylate derivatives attractive for biomedical applications.

-

Nanoparticle Formulation: Propylene glycol acrylate can be polymerized to form nanoparticles for drug delivery systems.[1] These nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

-

Biomaterial Surface Modification: The monomer can be grafted onto the surfaces of biomaterials to improve their biocompatibility and reduce protein fouling.

The following diagram illustrates the logical relationship of propylene glycol acrylate's properties to its primary applications.

Caption: The relationship between the core properties and applications of propylene glycol acrylate.

Safety and Handling

While propylene glycol itself is generally regarded as safe (GRAS) for use in food and pharmaceuticals, propylene glycol acrylate is a reactive chemical that requires careful handling.[9]

-

Toxicity: It is considered toxic if swallowed, inhaled, or absorbed through the skin.[1]

-

Irritation: It can cause skin and eye irritation.[1][10][11]

-

Sensitization: May cause an allergic skin reaction.[1][10][11]

Experimental Protocol: Standard Handling Procedures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.

-

Use safety glasses or goggles to protect the eyes from splashes.

-

A lab coat should be worn to protect clothing.

-

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The container should be tightly closed. Polymerization can be initiated by heat or light, so storage in an opaque container is recommended. Inhibitors are often added to commercial preparations to prevent spontaneous polymerization.[5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Propylene glycol acrylate is a monomer of significant industrial and scientific importance. Its versatile chemical nature, arising from the combination of a polymerizable acrylate function and a biocompatible, hydrophilic propylene glycol moiety, enables its use in a vast array of applications, from high-performance coatings to advanced drug delivery systems. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in research and development.

References

-

ChemBK. (n.d.). PROPYLENE GLYCOL MONOACRYLATE. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylene glycol. Retrieved from [Link]

-

Silver Fern Chemical Inc. (2025, February 5). Versatile Industrial Applications of Propylene Glycol. Retrieved from [Link]

-

PubChem. (n.d.). Hydroxypropyl acrylate. Retrieved from [Link]

-

Ataman Kimya. (n.d.). TRIPROPYLENE GLYCOL DIACRYLATE. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Influence of Ethylene Glycol and Propylene Glycol on Polymer Diffusion in Poly(butyl acrylate-co-methyl methacrylate) Latex Films. Retrieved from [Link]

-

ResearchGate. (n.d.). Review Co-polymerization of Acrylates. Retrieved from [Link]

- Google Patents. (n.d.). A kind of preparation method of propylene glycol diacrylate.

-

New Jersey Department of Health. (n.d.). Propylene Glycol - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Propylene Glycol. Retrieved from [Link]

Sources

- 1. Buy Propylene glycol acrylate | 25584-83-2 [smolecule.com]

- 2. Hydroxypropyl acrylate | C6H12O4 | CID 16213126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. chembk.com [chembk.com]

- 5. Poly(propylene glycol) acrylate average Mn 475, monomethyl ether hydroquinone 200-400ppm inhibitor 50858-51-0 [sigmaaldrich.com]

- 6. POLY(PROPYLENE GLYCOL) ACRYLATE | 50858-51-0 [chemicalbook.com]

- 7. POLY(PROPYLENE GLYCOL) ACRYLATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. Propylene glycol - Wikipedia [en.wikipedia.org]

- 9. HEALTH EFFECTS - Toxicological Profile for Propylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

Advanced Characterization of Propylene Glycol Acrylate (PGA): A Comprehensive ¹H NMR Interpretation Guide

Executive Summary

Propylene Glycol Acrylate (PGA), often chemically identified as 2-hydroxypropyl acrylate (HPA) , is a critical functional monomer used in the synthesis of hydrogels, drug delivery systems, and UV-curable coatings. Its dual functionality—an acrylate group for polymerization and a hydroxyl group for further derivatization—makes it invaluable.

However, commercial PGA is rarely a pure compound. It exists as a mixture of constitutional isomers due to the ring-opening mechanism of propylene oxide during synthesis. Furthermore, it is susceptible to diacrylate formation (cross-linkers) and hydrolysis. This guide provides a rigorous, self-validating framework for interpreting the ¹H NMR spectrum of PGA, distinguishing between isomers, and quantifying impurities to ensure raw material consistency in pharmaceutical applications.

Part 1: Structural Context & Isomerism

To interpret the spectrum correctly, one must first understand the thermodynamic mixture present in the sample. Commercial "Hydroxypropyl Acrylate" is produced by the addition of acrylic acid to propylene oxide. This reaction yields two isomers:[1]

-

Major Isomer (~75-80%): 2-hydroxypropyl acrylate (Secondary alcohol).

-

Minor Isomer (~20-25%): 2-hydroxy-1-methylethyl acrylate (Primary alcohol).

The presence of the minor isomer is not an impurity per se but a structural reality that manifests as "peak doubling" in the NMR spectrum, particularly in the methyl and backbone regions.

Figure 1: Isomer Structures and Equilibrium

Caption: Structural relationship between the major (secondary alcohol) and minor (primary alcohol) isomers found in commercial PGA.

Part 2: Experimental Protocol

Sample Preparation

The choice of solvent is critical for observing the hydroxyl (-OH) proton, which is essential for confirming the monoacrylate structure versus the diacrylate impurity.

-

Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Why: DMSO reduces the exchange rate of the hydroxyl proton, usually resulting in a sharp, distinct doublet (due to coupling with the adjacent CH) or broad singlet. In CDCl₃, the -OH peak often broadens or drifts due to concentration-dependent hydrogen bonding, making integration unreliable.

-

-

Concentration: 10–15 mg of PGA in 0.6 mL solvent.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters

To ensure quantitative accuracy (qNMR) for isomer ratio calculations:

-

Pulse Angle: 30° or 90°.

-

Relaxation Delay (d1):

seconds. (The vinylic protons have longer T1 relaxation times; insufficient delay leads to underestimation of the acrylate functionality). -

Scans: 16 or 32 (sufficient for high signal-to-noise ratio).

Part 3: Spectral Assignment & Interpretation[2]

The spectrum can be divided into three distinct zones: the Acrylate Region (Downfield), the Backbone Region (Mid-field), and the Methyl Region (Upfield).

Zone A: The Acrylate Region (5.8 – 6.5 ppm)

This region confirms the presence of the polymerizable vinyl group. It typically appears as an AMX spin system (three non-equivalent protons).

-

6.35 ppm (dd): Vinyl proton trans to the carbonyl (

-

6.15 ppm (dd): Vinyl proton on the carbonyl carbon (

-

5.85 ppm (dd): Vinyl proton cis to the carbonyl (

Note: These peaks are generally overlapping for both isomers, appearing as a complex multiplet integrating to 3H total .

Zone B: The Backbone & Isomer Differentiation (3.5 – 5.2 ppm)

This is the "fingerprint" region where isomers are distinguished.

-

Major Isomer (Sec-OH):

-

The methine proton (

) is shielded, appearing near 3.9 ppm . -

The methylene protons (

) are deshielded by the ester, appearing near 4.0 – 4.2 ppm .

-

-

Minor Isomer (Pri-OH):

-

The methine proton (

) is strongly deshielded by the ester, shifting downfield to ~5.0 – 5.1 ppm . -

This lone multiplet at ~5.1 ppm is the diagnostic peak for the minor isomer.

-

Zone C: The Methyl Group (1.1 – 1.3 ppm)

The methyl group provides the cleanest integration for calculating isomer ratios.

- 1.15 ppm (d): Methyl doublet of the Major Isomer .

- 1.25 ppm (d): Methyl doublet of the Minor Isomer (Deshielded slightly by the proximity to the ester linkage in the branched structure).

Summary Table of Chemical Shifts (in DMSO-d6)

| Region | Chemical Shift ( | Multiplicity | Assignment | Isomer Specificity |

| Vinyl | 6.30 – 6.45 | dd | Both | |

| Vinyl | 6.10 – 6.25 | dd | Both | |

| Vinyl | 5.80 – 5.95 | dd | Both | |

| Backbone | 5.00 – 5.15 | m | -CH(OR)- | Minor Isomer (Diagnostic) |

| Backbone | 4.80 – 5.00 | t/br | -OH | Variable (Solvent dependent) |

| Backbone | 3.90 – 4.20 | m | Mixed (Major dominant) | |

| Backbone | 3.40 – 3.60 | m | Minor Isomer | |

| Methyl | 1.22 – 1.28 | d | -CH3 | Minor Isomer |

| Methyl | 1.08 – 1.18 | d | -CH3 | Major Isomer |

Part 4: Quantitative Analysis & Purity Logic

To validate the quality of the PGA reagent for drug delivery applications, you must calculate the Isomer Ratio and the Degree of Acrylation .

Calculating the Isomer Ratio

Using the methyl doublets is the most robust method as they are free from overlapping solvent or water peaks.

Detecting the Diacrylate Impurity (PPGDA)

Propylene Glycol Diacrylate (PPGDA) is a potent cross-linker that can ruin hydrogel solubility.

-

Spectral Signature:

-

Disappearance of OH: No signal at 4.8–5.0 ppm.

-

Integration Mismatch: In pure Monoacrylate, the ratio of Vinyl Protons (3H) to Methyl Protons (3H) is 1:1 .

-

Diacrylate Check: If the integral of Vinyl Protons > Integral of Methyl Protons (normalized), diacrylate is present.

-

Figure 2: Analytical Workflow for Purity Determination

Caption: Step-by-step logic flow for validating PGA purity and detecting common impurities like diacrylates.

Part 5: Applications in Drug Development

In drug delivery, PGA is often copolymerized to form thermo-responsive hydrogels. The precise isomer ratio affects the LCST (Lower Critical Solution Temperature) of the resulting polymer.

-

Primary OH (Minor Isomer): More reactive towards functionalization (e.g., conjugation with drugs).

-

Secondary OH (Major Isomer): Sterically hindered, slower reaction kinetics.

Protocol Tip: If your synthetic route relies on post-polymerization conjugation of a drug to the hydroxyl group, a batch with a higher content of the Minor Isomer (Primary OH) will exhibit significantly higher conjugation efficiency. Always screen the isomer ratio of incoming raw materials using the protocol in Section 4.1 .

References

-

National Institute of Standards and Technology (NIST). Hydroxypropyl acrylate Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. [Link]

-

PubChem. 2-Hydroxypropyl acrylate (Compound Summary). National Library of Medicine. [Link]

-

AIST Spectral Database. SDBS No. 4682: 2-Hydroxypropyl acrylate. National Institute of Advanced Industrial Science and Technology (Japan). [Link]

Sources

FTIR Analysis of Propylene Glycol Acrylate: From Functional Group Identification to Reaction Kinetics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol acrylate (PGA) and its derivatives are fundamental monomers in the synthesis of a wide array of polymers used in medical devices, drug delivery systems, and advanced materials. The precise characterization of these monomers and the ability to monitor their conversion during polymerization are critical for ensuring material quality, performance, and batch-to-batch consistency. Fourier Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative analytical technique for this purpose. This guide provides a comprehensive, field-proven framework for the FTIR analysis of PGA, moving beyond simple spectral interpretation to cover robust experimental design and quantitative applications. We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative references.

The Rationale: Why FTIR is the Gold Standard for Acrylate Analysis

In the landscape of polymer chemistry and material science, understanding molecular structure is paramount. FTIR spectroscopy is exceptionally powerful for identifying the functional groups that define a molecule's chemical reactivity and physical properties.[1] For a monomer like propylene glycol acrylate, FTIR provides a direct "fingerprint" of its key chemical bonds.

The core strength of FTIR in this context is twofold:

-

Qualitative Identification: It allows for the unambiguous confirmation of the monomer's identity by verifying the presence of its constituent functional groups—namely the hydroxyl and ether linkages of the propylene glycol backbone and the critical ester and vinyl groups of the acrylate moiety.[2]

-

Quantitative Monitoring: It enables real-time tracking of the polymerization process. The vinyl group (C=C) of the acrylate is consumed during polymerization; the rate of its disappearance, which can be precisely measured by the decrease in its characteristic IR absorbance, is directly proportional to the rate of reaction.[3][4][5][6]

This guide will dissect the PGA spectrum and provide actionable protocols for both qualitative and quantitative analyses.

Deconstructing the Propylene Glycol Acrylate Spectrum

The FTIR spectrum of PGA is a composite of the vibrational modes of its two primary components: the propylene glycol core and the acrylate functional group. A systematic interpretation involves examining specific regions of the mid-infrared spectrum (typically 4000 cm⁻¹ to 400 cm⁻¹).[7][8][9]

-

O-H Stretching Region (approx. 3600-3300 cm⁻¹): The propylene glycol unit contains hydroxyl (-OH) groups. A broad absorbance band in this region, centered around 3319 cm⁻¹, is a hallmark of intermolecular hydrogen bonding from these groups.[10] The intensity of this peak can be indicative of the grade of the material (e.g., mono-acrylate vs. di-acrylate). In a high-purity di-acrylate, this peak should be minimal or absent.

-

C-H Stretching Region (approx. 3000-2850 cm⁻¹): Sharp peaks in this region arise from the stretching vibrations of the methyl (-CH₃) and methylene (-CH₂) groups within the propylene glycol backbone.[10]

-

The Acrylate "Rule of Three" Signature (<1800 cm⁻¹): Acrylate esters exhibit a powerful and distinct set of absorbances often referred to as the "Rule of Three".[2]

-

C=O (Carbonyl) Stretch (approx. 1730-1720 cm⁻¹): This is typically the strongest and sharpest peak in the spectrum, unequivocally identifying the ester functional group.[2]

-

C-O-C (Ester) Asymmetric Stretch (approx. 1280-1150 cm⁻¹): A strong, often broad band resulting from the stretching of the ester C-O-C linkage. This peak is highly characteristic of esters.[2][11]

-

O-C-C (Ester) Symmetric Stretch (approx. 1100-1000 cm⁻¹): Another strong absorbance related to the ester group.

-

-

C=C (Vinyl) Stretch (approx. 1637 cm⁻¹): This peak, though less intense than the carbonyl stretch, is arguably the most important for reaction monitoring. Its presence confirms the reactive acrylate functionality. During polymerization, this peak diminishes and eventually disappears.[3][4][5]

The table below summarizes these critical vibrational assignments.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Significance |

| Hydroxyl (-OH) | O-H Stretch | ~3319 | Indicates presence of propylene glycol hydroxyl groups. |

| Alkyl (-CH₂, -CH₃) | C-H Stretch | 2850 - 3000 | Confirms the aliphatic backbone. |

| Ester (C=O) | C=O Stretch | ~1725 | Strong, sharp peak confirming the acrylate ester. |

| Vinyl (C=C) | C=C Stretch | ~1637 | Critical peak for identifying the reactive monomer and monitoring polymerization. |

| Ester (C-O-C) | Asymmetric Stretch | ~1240 | Part of the characteristic ester fingerprint. |

| Ether/Alcohol (C-O) | C-O Stretch | ~1130 | Overlaps with ester peaks; relates to the glycol backbone. |

Experimental Protocol: A Self-Validating Workflow for High-Integrity Data

The quality of an FTIR spectrum is entirely dependent on the rigor of the experimental procedure. For a viscous liquid like PGA, the choice of sampling technique is the most critical decision point.

Causality of Method Selection: ATR vs. Transmission

While traditional transmission analysis using salt plates (KBr, NaCl) is possible, it presents significant challenges for viscous liquids like PGA.[12] Achieving a reproducible, uniform film thickness is difficult, leading to spectral artifacts (fringing) and making quantitative analysis unreliable.

Attenuated Total Reflectance (ATR) is the superior and recommended technique.[1][13][14]

-

Expertise & Experience: The causality for this choice is rooted in the physics of ATR. An infrared beam is directed into a crystal of high refractive index (e.g., diamond or zinc selenide). An evanescent wave propagates a few microns beyond the crystal surface into the sample.[6] This shallow penetration depth makes the measurement insensitive to sample thickness, completely eliminating the primary source of error in transmission analysis for viscous materials.[6][13]

-

Trustworthiness: The protocol is inherently self-validating. Because the pathlength is effectively constant and determined by the properties of the evanescent wave, spectra are highly reproducible. The ease of cleaning the crystal surface between samples minimizes the risk of cross-contamination.[13]

Step-by-Step Protocol for ATR-FTIR Analysis

This protocol is designed in accordance with the principles outlined in ASTM E1252 - Standard Practice for General Techniques for Qualitative Infrared Analysis.[7][15]

-

Instrument Preparation: Ensure the FTIR spectrometer is properly purged and thermally stable.

-

ATR Crystal Cleaning: Meticulously clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent (e.g., isopropanol) and allow it to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This is a critical step to ratio out the instrument's and environment's (e.g., atmospheric CO₂, H₂O) own infrared signals.

-

Parameters: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 32.

-

-

Sample Application: Place a single drop of the propylene glycol acrylate sample onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal immediately after analysis to prevent potential curing or contamination.

Application in Focus: Quantitative Monitoring of Polymerization Kinetics

FTIR is not just for identification; it is a powerful process analytical technology (PAT) tool for quantifying the extent of a reaction. The photopolymerization of PGA is a perfect application. The underlying principle is that the concentration of the acrylate C=C double bond is directly proportional to its peak absorbance, as described by the Beer-Lambert Law.

The Kinetic Monitoring Protocol

-

Establish Baseline (t=0): Acquire a high-quality spectrum of the un-cured PGA formulation (monomer + photoinitiator) using the ATR protocol described above. This is the 100% monomer / 0% conversion reference.

-

Initiate Reaction: Begin the polymerization process (e.g., by exposing the sample on the ATR crystal to a UV light source).

-

Time-Resolved Spectroscopy: Configure the FTIR software for a "rapid scan" or "time-course" measurement, collecting a full spectrum at regular intervals (e.g., every 5-10 seconds).[5]

-

Data Analysis:

-

Identify the analytical peak: The C=C stretching vibration around 1637 cm⁻¹.[3][4]

-

Identify an internal standard peak: A peak that does not change during the reaction is crucial for normalizing the data. The C=O carbonyl peak (~1725 cm⁻¹) is an excellent internal standard as the ester group itself is not consumed.[3]

-

Calculate Conversion: The degree of conversion at any time point (t) can be calculated from the peak areas (A) using the following equation:[6]

% Conversion (t) = [ 1 - ( (A_C=C / A_C=O)_t / (A_C=C / A_C=O)_t=0 ) ] * 100

-

This ratiometric approach corrects for any minor fluctuations in sample contact or instrument drift, ensuring the trustworthiness of the kinetic data.

Conclusion

As demonstrated, FTIR spectroscopy is an indispensable tool for the comprehensive analysis of propylene glycol acrylate. When approached with a robust, scientifically-grounded methodology, it provides far more than a simple qualitative spectrum. By leveraging the power of ATR sampling, researchers can acquire highly reproducible data for material verification. Furthermore, by applying the principles of ratiometric analysis using an internal standard, FTIR transforms into a precise quantitative technique for elucidating the kinetics of polymerization. This in-depth understanding of both the monomer's chemical identity and its reactive behavior is fundamental to the development of reliable and high-performance materials in the pharmaceutical and drug development industries.

References

-

ASTM E1252-98(2021), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International. [Link]

-

ASTM International. (2021). E1252 Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. ASTM. [Link]

-

ResearchGate. (n.d.). FT–IR spectra of raw materials (propylene glycol and oleic acid) and...[Link]

-

ASTM International. (n.d.). Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. [Link]

-

ASTM International. (2013). General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. [Link]

-

ASTM International. (2021). ASTM E1252-98(2021) - Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. [Link]

-

LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. [Link]

-

Smith, B. C. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Spectroscopy, 38(01), 10–14. [Link]

-

AZoM. (2019). Curing an Acrylate with FTIR Spectroscopy. [Link]

-

SciSpace. (n.d.). Application of ftir in the determination of acrylate content in poly(sodium acrylate-co-acrylamide) superabsorbent hydrogels. [Link]

-

RJPBCS. (n.d.). FTIR Investigations on the Structure of Acrylic Resin Based Dental Biomaterials. [Link]

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]

-

White Bear Photonics. (2025). Unlocking FTIR: From Fundamentals to Sample Prep. [Link]

-

Gammadata. (n.d.). Curing of an acrylate – Rheology with simultaneous FTIR spectroscopy. [Link]

-

Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. [Link]

-

SpectraBase. (n.d.). Polypropylene glycol - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. (n.d.). Polypropylene glycol. [Link]

-

Agilent. (2021). Improved Measurement of Liquid Samples Using FTIR. [Link]

-

Royal Society of Chemistry. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry. [Link]

-

University of the West Indies. (n.d.). Sample preparation for FT-IR. [Link]

-

NIST. (n.d.). Propylene Glycol. [Link]

Sources

- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. azom.com [azom.com]

- 4. gammadata.se [gammadata.se]

- 5. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]

- 7. ASTM E1252 - Obtaining Infrared Spectra for Qualitative Analysis [appliedtesting.com]

- 8. store.astm.org [store.astm.org]

- 9. img.antpedia.com [img.antpedia.com]

- 10. researchgate.net [researchgate.net]

- 11. rjpbcs.com [rjpbcs.com]

- 12. agilent.com [agilent.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. whitebearphotonics.com [whitebearphotonics.com]

- 15. standards.iteh.ai [standards.iteh.ai]

Introduction: Unveiling Molecular Dynamics with Light

An In-Depth Technical Guide to the Raman Spectroscopy of Propylene Glycol Monoacrylate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of materials science and pharmaceutical development, a profound understanding of monomer and polymer chemistry is paramount. Propylene glycol monoacrylate (PGMA), a versatile monomer featuring both a reactive acrylate group and a hydroxyl functional group, is a cornerstone in the synthesis of a wide array of polymers for coatings, adhesives, and biomedical hydrogels.[1] Its polymerization kinetics and the structural characteristics of the resulting polymer dictate the final material's properties. Raman spectroscopy emerges as an exceptionally powerful analytical technique for probing these molecular attributes.[2]

This guide provides a comprehensive exploration of the application of Raman spectroscopy to the study of PGMA. Unlike techniques that require sample destruction or extensive preparation, Raman spectroscopy is a non-destructive, light-scattering method that provides a detailed chemical fingerprint of a sample in real-time.[3] It is particularly adept at monitoring the subtle changes in chemical bonds that occur during polymerization, making it an invaluable tool for in-situ reaction monitoring and quality control.[4] We will delve into the fundamental Raman signature of the PGMA molecule, outline robust experimental protocols, and demonstrate its application in tracking polymerization, thereby offering a complete framework for researchers and professionals in the field.

The Raman Signature of Propylene Glycol Monoacrylate (PGMA)

The following table details the expected characteristic Raman peaks for PGMA. The assignments are derived from spectroscopic data of propylene glycol[5][6], general acrylate compounds[7][8], and structurally similar molecules like 2-hydroxyethyl acrylate.[9]

Table 1: Expected Characteristic Raman Peaks for Propylene Glycol Monoacrylate (PGMA)

| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Functional Group Origin | Significance in Analysis |

| ~3000 - 2850 | C-H Stretching (ν(C-H)) | Propylene Glycol & Acrylate Backbone | General hydrocarbon signature. Changes in this region can indicate conformational changes. |

| ~1730 - 1715 | Carbonyl C=O Stretching (ν(C=O)) | Acrylate Ester | Strong, characteristic peak. Its position can shift slightly depending on hydrogen bonding and local chemical environment, providing insights into polymer structure.[10] |

| ~1640 - 1635 | Acrylate C=C Stretching (ν(C=C)) | Acrylate | CRITICAL REACTION PEAK. This is the most important peak for monitoring polymerization. Its intensity is directly proportional to the concentration of unreacted monomer.[4][7] |

| ~1460 - 1440 | CH₂ & CH₃ Bending/Deformation (δ(CH₂/CH₃)) | Propylene Glycol & Acrylate Backbone | Part of the fingerprint region, useful for structural confirmation. |

| ~1300 - 1270 | C-O Stretching (ν(C-O)) | Ester Group | Characteristic of the ester linkage. |

| ~1130 - 1040 | C-O & C-C Stretching (ν(C-O), ν(C-C)) | Propylene Glycol Backbone | These peaks are characteristic of the glycol unit and can be used to confirm the backbone structure.[6] |

| ~980 - 810 | C-C Stretching & CH₂ Rocking | Propylene Glycol & Acrylate Backbone | Part of the complex fingerprint region, useful for overall spectral matching and identification. |

Experimental Methodology: Acquiring High-Quality Raman Spectra

A self-validating protocol is essential for reproducible and trustworthy results. The following section details a robust methodology for the Raman analysis of PGMA.

Experimental Protocol: Raman Spectrum Acquisition

-

Sample Preparation:

-

Neat Monomer: Place a small drop (approx. 10-20 µL) of liquid PGMA onto a clean glass microscope slide or into a glass vial. For analysis with an immersion probe, the probe can be placed directly into the bulk liquid.

-

Aqueous Solutions: Prepare solutions of known concentrations by dissolving PGMA in a suitable solvent. Deionized water is an excellent choice as it has a very weak Raman signal, minimizing solvent interference.[11]

-

-

Instrumentation & Parameters:

-

Raman Spectrometer: A benchtop or portable Raman spectrometer equipped with a microscope or a fiber-optic probe is suitable.

-

Laser Wavelength: A 785 nm laser is commonly used for polymer analysis as it effectively minimizes fluorescence, a common issue with organic molecules.[11]

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio (typically 10-50 mW at the sample) to avoid inducing unwanted polymerization or sample degradation.

-

Objective/Probe: For microscopic analysis, a 10x or 20x objective is often sufficient. For bulk analysis, an immersion probe can be used.

-

Acquisition Time & Accumulations: A typical starting point is a 5-10 second acquisition time with 2-3 accumulations. These parameters should be optimized to achieve a clear spectrum without saturating the detector.

-

-

Data Acquisition:

-

Obtain a background spectrum of the substrate (e.g., the glass slide) before introducing the sample.

-

Acquire the Raman spectrum of the PGMA sample.

-

Perform a background subtraction to remove any spectral contributions from the substrate or ambient light.

-

Diagram of Experimental Workflow

Caption: Figure 1: Experimental Workflow for Raman Analysis of PGMA

Core Application: In-Situ Monitoring of PGMA Polymerization

One of the most significant advantages of Raman spectroscopy is its ability to monitor chemical reactions in real-time without disturbing the system.[9] For PGMA, this means we can precisely track the conversion of the monomer into a polymer.

The underlying principle is straightforward: the polymerization of PGMA proceeds via the reaction of its carbon-carbon double bond (C=C). As the reaction progresses, this double bond is consumed and converted into a carbon-carbon single bond (C-C) in the polymer backbone. This chemical change is directly reflected in the Raman spectrum. The intensity of the characteristic ν(C=C) peak at ~1638 cm⁻¹ decreases over time, in direct proportion to the consumption of the monomer.[7]

To quantify the degree of monomer conversion, we use a ratiometric approach. We select an internal reference peak—a peak corresponding to a bond that is not involved in the polymerization reaction and whose intensity should, therefore, remain constant. A good candidate for this in PGMA is the strong carbonyl ν(C=O) peak around ~1720 cm⁻¹ or a C-H bending mode around ~1450 cm⁻¹ .

The degree of conversion at any given time (t) can be calculated using the following equation:

Conversion (%) = [1 - (I_1638(t) / I_ref(t)) / (I_1638(0) / I_ref(0))] * 100

Where:

-

I_1638(t) is the intensity of the C=C peak at time t.

-

I_ref(t) is the intensity of the reference peak at time t.

-

I_1638(0) is the initial intensity of the C=C peak at time t=0.

-

I_ref(0) is the initial intensity of the reference peak at time t=0.

Diagram of Polymerization Monitoring

Caption: Figure 2: Raman Monitoring of PGMA Polymerization

Conclusion: A Versatile Tool for Molecular Insight

Raman spectroscopy provides a robust, insightful, and highly versatile platform for the analysis of propylene glycol monoacrylate. Its non-destructive nature and suitability for in-situ measurements allow researchers and drug development professionals to move beyond simple endpoint analysis and gain a dynamic understanding of polymerization kinetics, chemical structure, and material properties.[12][13] From confirming the identity of the raw monomer to quantifying its conversion into a complex polymer matrix in real-time, Raman spectroscopy offers unparalleled molecular-level insight. By leveraging the principles and protocols outlined in this guide, scientists can enhance their research and development efforts, leading to more controlled polymer synthesis, improved material performance, and accelerated innovation.

References

- Pecˇsok, J., et al. (n.d.). Polymerization of hydroxyalkyl methacrylates characterized by combination of FT-Raman and step-scan FT-ir photoacoustic spectroscopy.

-

HORIBA Scientific. (n.d.). Raman Characterization of Polymers in Industrial Applications. Retrieved from [Link]

- Avci, H., & Jessop, J. L. P. (2023). A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems. Applied Sciences, 13(18), 10457.

- Hosseini, S. Z., et al. (2018).

- Bowman, C. N., & Jessop, J. L. P. (2023).

- Rooney, R., et al. (2018). Normal Raman spectrum of neat PPG (black), normal Raman spectrum of a 50% PPG in H2O (red), and in situ SERS of PPG at a Cu surface at −0.2 V vs. Ag/AgCl.

- Liubimovskii, S. O., et al. (2023). Raman structural study of ethylene glycol and 1,3-propylene glycol aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 285, 121927.

-

SpectraBase. (n.d.). *POLY(PROPYLENE GLYCOL)AMW 2000 - Optional[Raman] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxypropyl acrylate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). Hydroxypropyl acrylate. Retrieved from [Link]

- Ghorbani, M., et al. (2021). Normalized Raman spectra of uncured acrylate monomers and cured polymers.

-

PubChem. (n.d.). 2-Hydroxypropyl acrylate. Retrieved from [Link]

- Liubimovskii, S. O., et al. (2022). Raman structural study of ethylene glycol and 1,3-propylene glycol aqueous solutions.

Sources

- 1. adakem.com [adakem.com]

- 2. Raman Spectroscopic Characterization of Polymerization Kinetics of Cyanoacrylate Embolic Glues for Vascular Embolization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydroxypropyl acrylate [webbook.nist.gov]

- 4. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propylene glycol(57-55-6) Raman spectrum [chemicalbook.com]

- 6. Raman structural study of ethylene glycol and 1,3-propylene glycol aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Practical Primer: Raman Spectroscopy for Monitoring of Photopolymerization Systems [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Hydroxyethyl acrylate(818-61-1) Raman [m.chemicalbook.com]

- 10. cpsm.kpi.ua [cpsm.kpi.ua]

- 11. static.horiba.com [static.horiba.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

Health and Safety Considerations for Propylene Glycol Acrylate: A Technical Guide for Drug Development

Executive Summary

Propylene glycol acrylate (PGA), technically known as Hydroxypropyl Acrylate (HPA) , is a functional monomer critical in synthesizing biocompatible hydrogels, drug delivery vectors, and mucoadhesive polymers. While its hydroxyl functionality imparts essential hydrophilicity to pharmaceutical polymers, the monomer itself presents a starkly different safety profile compared to its polymer derivatives or the benign excipient propylene glycol.

This guide provides a rigorous technical analysis of the health hazards, mechanistic toxicology, and operational safety protocols required for handling PGA in a research and development setting. It is designed to move beyond generic safety data sheets (SDS) to provide actionable, field-proven strategies for risk mitigation.

Part 1: Operational Hazard Profile

Chemical Identity & Distinction It is imperative to distinguish Propylene Glycol Acrylate from Propylene Glycol. While the latter is a GRAS (Generally Recognized As Safe) excipient, the acrylate ester is a potent alkylating agent.

| Property | Data | Critical Implication |

| CAS Number | 25584-83-2 (Mixture) / 999-61-1 (Isomer) | Use CAS 25584-83-2 for regulatory filing of the commercial mixture. |

| Synonyms | Hydroxypropyl acrylate (HPA); Propylene glycol monoacrylate | "Monoacrylate" implies one double bond available for polymerization. |

| Physical State | Clear, colorless liquid | Low viscosity facilitates easy splashing; requires face protection. |

| Odor Threshold | ~0.1 ppm (Acrid, pungent) | Olfactory fatigue occurs quickly; odor is not a reliable warning property. |

| Flash Point | 99°C (Closed Cup) | Combustible. Vapors can form explosive mixtures above 93°C. |

| Solubility | Miscible in water and organic solvents | Readily penetrates skin and latex gloves. |

Stability & Reactivity

PGA is typically stabilized with Monomethyl Ether of Hydroquinone (MEHQ) (200–1000 ppm).

-

Inhibitor Requirement: MEHQ requires dissolved oxygen to function. Storing PGA under pure nitrogen (anoxic conditions) will deactivate the inhibitor, leading to dangerous uncontrolled polymerization.

-

Thermodynamic Hazard: Polymerization is highly exothermic (

). In a sealed vessel, this can lead to rapid pressurization and rupture ("popcorn polymerization").

Part 2: Mechanistic Toxicology (The "Why")

To effectively mitigate risk, researchers must understand the molecular mechanism of PGA toxicity. The hazard is not merely "irritation"; it is chemical modification of biological macromolecules.

The Michael Addition Mechanism

PGA contains an

-

Reaction: It reacts with nucleophiles (sulfhydryl groups on cysteine, amine groups on lysine) found in cellular proteins.

-

Consequence: This alkylation alters protein structure and function. When this occurs in the skin, the modified proteins are recognized as "non-self" haptens by Langerhans cells, triggering the sensitization cascade.

Sensitization Pathway Visualization

The following diagram illustrates the biological pathway from exposure to allergic contact dermatitis (ACD).

Figure 1: Mechanism of Allergic Contact Dermatitis induced by Propylene Glycol Acrylate.

Part 3: Strategic Exposure Control

Personal Protective Equipment (PPE) Selection

Standard nitrile exam gloves are insufficient for handling pure PGA. Acrylates can permeate thin nitrile (< 4 mil) in under 5 minutes.

-

Primary Barrier: Butyl Rubber or Silver Shield® (Laminate) gloves.

-

Secondary Barrier (Splash Protection): If dexterity requires nitrile, use "double-gloving" and change immediately upon any splash.

-

Respiratory: If handling outside a fume hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required.

Engineering Controls

-

Ventilation: All open handling must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.

-

Decontamination Station: A dedicated waste container for acrylate-contaminated wipes must be available. Do not mix with general trash to prevent laboratory odors and secondary exposure.

Part 4: Self-Validating Handling Protocol

This protocol includes "checkpoints" that force the user to validate safety before proceeding.

Protocol 4.1: Receipt and Storage of PGA

-

Checkpoint 1 (Visual Inspection): Upon receipt, inspect the liquid. It should be clear. Cloudiness or solids indicate polymerization; do not open.

-

Storage: Store at 2°C – 8°C in the dark.

-

Checkpoint 2 (Atmosphere): Ensure the headspace is air (not nitrogen). Verify the cap is tight but not fused.

-

Inventory Control: Date the bottle upon opening. Discard or re-test inhibitor levels after 6 months.

Protocol 4.2: Safe Dispensing Workflow

This workflow ensures no step is missed during active use.

Figure 2: Decision logic for safe dispensing of Propylene Glycol Acrylate.

Part 5: Drug Development Specifics: Residual Monomer Analysis

In pharmaceutical applications (e.g., hydrogels), unreacted PGA is a Critical Quality Attribute (CQA). The FDA requires quantification of residual monomers to ensure biocompatibility.

Analytical Challenges

-

Volatility: PGA is semi-volatile; evaporative loss during sample prep causes under-reporting.

-

Reactivity: Residual monomer can react with the extraction solvent if nucleophilic (e.g., methanol) or polymerize in the injector port.

Recommended Method: Reverse-Phase HPLC

This method avoids the thermal stress of GC, preventing in-situ polymerization.

Method Parameters:

-

Column: C18 (e.g., Zorbax SB-AQ), 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase:

-

A: 0.1% Phosphoric Acid in Water (Suppresses ionization of acrylic acid impurities).

-

B: Acetonitrile (HPLC Grade).

-

Gradient: 5% B to 50% B over 20 mins.

-

-

Detection: UV at 210 nm (Acrylate carbonyl absorption).

-

Sample Preparation (Self-Validating Step):

-

Extract polymer in THF or suitable solvent.

-

Precipitate polymer with excess water/methanol mix.

-

Filter supernatant (0.45 µm PTFE).

-

Spike Recovery Check: Always run a matrix spike to confirm extraction efficiency (>85% required).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 16213126, Hydroxypropyl acrylate. PubChem. Available at: [Link]

-

Organization for Economic Cooperation and Development (OECD). SIDS Initial Assessment Report: Hydroxypropyl Acrylate (CAS 25584-83-2). UNEP Publications.[1][2] Available at: [Link]

-

Occupational Safety and Health Administration (OSHA). Sampling and Analytical Method for 2-Hydroxypropyl Acrylate (Method PV2078). OSHA.gov. Available at: [Link]

-

Waters Corporation. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Application Note. Available at: [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Propylene Glycol (Distinction Reference). NJ.gov. Available at: [Link]

Sources

Propylene Glycol Acrylate: A Toxicological Guide for Researchers

Introduction: Beyond the Glycol Backbone

Propylene glycol acrylate (PGA), also known as hydroxypropyl acrylate (HPA), is a monomer used in the synthesis of polymers for various applications, including coatings, adhesives, and plastics. While its propylene glycol backbone is a well-known compound with a benign toxicological profile, the addition of the acrylate functional group fundamentally alters its biological reactivity and potential hazards. The electrophilic nature of the acrylate's α,β-unsaturated carbonyl group makes PGA highly reactive and is central to its toxicological properties.

This guide provides an in-depth analysis of the toxicological data for propylene glycol acrylate, designed for researchers, toxicologists, and drug development professionals. We will move beyond simple hazard statements to explore the mechanistic underpinnings of its toxicity, present quantitative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility in future research. The primary CAS number for the mixture of isomers is 25584-83-2 . A typical commercial sample contains approximately 75-80% 2-hydroxypropyl acrylate and 20-25% 1-methyl-2-hydroxyethyl acrylate[1].

Toxicokinetics and Metabolism

While specific kinetic studies on propylene glycol acrylate are limited, its metabolic fate can be anticipated based on data from structurally similar acrylate esters, such as hydroxyethyl acrylate[2]. The primary metabolic pathway involves rapid hydrolysis by carboxylesterases, which are ubiquitous in the body, particularly in the liver, blood, and skin.

This enzymatic cleavage yields acrylic acid and propylene glycol[3]. Propylene glycol is then oxidized to lactic acid and pyruvic acid, entering into normal intermediary metabolism. Acrylic acid is further metabolized or conjugated. This rapid hydrolysis means that systemic exposure to the parent ester may be transient, but the local tissues at the point of entry (skin, respiratory tract, GI tract) are exposed to the highly reactive monomer.

Caption: Figure 2: Workflow for the Local Lymph Node Assay (LLNA)

Step-by-Step Methodology (as per OECD TG 429)[4][5][6]:

-

Animal Selection: Use female mice of a suitable strain (e.g., CBA/Ca or CBA/J), 8-12 weeks old. Acclimate animals for at least 5 days.

-

Dose Formulation: Prepare at least three concentrations of PGA plus a concurrent vehicle control. A common vehicle is acetone:olive oil (4:1 v/v).

-

Treatment (Days 1, 2, 3): Apply 25 µL of the test material or vehicle to the dorsal surface of each ear daily for three consecutive days.

-

No Treatment (Days 4, 5): The animals are left untreated.

-

Induction Measurement (Day 6):

-

Inject all mice with radiolabelled thymidine (³H-methyl thymidine) or BrdU via the tail vein. This substance is incorporated into the DNA of proliferating cells.

-

Five hours after injection, humanely sacrifice the animals.

-

Excise the auricular lymph nodes draining the application site.

-

-

Sample Processing:

-

Pool the lymph nodes for each animal within a group.

-

Prepare a single-cell suspension from the lymph node tissue.

-

Precipitate the DNA and measure the incorporated radioactivity using a β-scintillation counter. The result is expressed as Disintegrations Per Minute (DPM) per mouse.

-

-

Data Analysis:

-

Calculate the Stimulation Index (SI) for each treatment group by dividing the mean DPM/mouse in that group by the mean DPM/mouse in the vehicle control group.

-

An SI value of 3 or greater is considered a positive result, indicating that the substance is a skin sensitizer.

-

Protocol: Acute Eye Irritation/Corrosion

The in vivo rabbit eye test (OECD TG 405) is the traditional method for assessing eye irritation.[7][8][9] However, due to animal welfare concerns, a weight-of-evidence approach using in vitro alternatives is now standard practice. Given that PGA is expected to be a severe irritant, in vivo testing should be avoided, and in vitro methods like the Bovine Corneal Opacity and Permeability (BCOP) assay (OECD TG 437) should be used.

Scientific Rationale: The BCOP assay uses corneas from slaughterhouse cattle to model the physiological and anatomical structure of the human eye. It assesses irritation potential by measuring two key parameters: corneal opacity (protein denaturation) and permeability (cell membrane damage), which are hallmarks of severe eye damage.

Step-by-Step Methodology (BCOP - OECD TG 437):

-

Cornea Preparation: Obtain fresh bovine eyes from a slaughterhouse. Isolate the corneas and mount them in specialized holders.

-

Pre-Treatment Measurement: Measure the baseline opacity of each cornea using an opacitometer.

-

Application: Apply a defined amount (e.g., 750 µL for liquids) of propylene glycol acrylate to the epithelial surface of the cornea for a set exposure time (e.g., 10 minutes). A negative control (saline) and positive control (e.g., ethanol) are run in parallel.

-

Post-Exposure Incubation: After exposure, rinse the cornea and place it in a holding medium in an incubator for a specified period.

-

Opacity Measurement: Re-measure the corneal opacity. The change in opacity from baseline is calculated.

-

Permeability Measurement: Add sodium fluorescein dye to the epithelial side of the cornea. After a 90-minute incubation, measure the amount of dye that has passed through the cornea into the medium on the endothelial side using a spectrophotometer.

-

Data Analysis:

-

Calculate the In Vitro Irritancy Score (IVIS) using the formula: IVIS = Mean Opacity Value + (15 x Mean Permeability Value) .

-

The IVIS is used to classify the substance. A high IVIS value indicates a corrosive or severe irritant, obviating the need for animal testing.

-

Conclusion for the Research Professional

The toxicological profile of propylene glycol acrylate is dominated by its reactivity as a Michael acceptor, leading to significant local toxicity. It is a severe skin and eye irritant and a confirmed skin sensitizer. While data on chronic endpoints like carcinogenicity and reproductive toxicity are less complete, the weight of evidence from the broader acrylate family suggests these are of lower concern, particularly when local irritation is avoided. For researchers and developers, this profile underscores the critical importance of implementing stringent engineering controls and personal protective equipment (PPE) to prevent any direct contact. The distinction between the benign parent compound, propylene glycol, and the hazardous acrylate ester is paramount for accurate risk assessment and safe handling.

References

-

OECD SIDS. (2005). HYDROXYPROPYL ACRYLATE CAS N°: 25584-83-2. UNEP Publications. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ToxFAQs™ for Propylene Glycol. U.S. Department of Health and Human Services. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Propylene Glycol. U.S. Department of Health and Human Services. Available at: [Link]

-

Fowles, J. R., Banton, M. I., & Klapacz, J. (2013). A toxicological review of the propylene glycols. Critical reviews in toxicology, 43(4), 363–390. Available at: [Link]

-

Michigan Department of Environmental Quality. (2016). Toxic Screening Level Justification for 25584-83-2. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16213126, Hydroxypropyl acrylate. Available at: [Link]

-

Fowles, J., et al. (2013). A toxicological review of the propylene glycols. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Propylene Glycol. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Propylene Glycol. Available at: [Link]

-

Basic Acrylic Monomer Manufacturers, Inc. (BAMM). (2022). GPS Safety Summary: Hydroxypropyl acrylate (HPA). Available at: [Link]

-

Kanerva, L., et al. (2008). Active sensitization caused by 2‐hydroxyethyl methacrylate, 2‐hydroxypropyl methacrylate, ethyleneglycol dimethacrylate and N,N‐dimethylaminoethyl methacrylate. Contact Dermatitis. Available at: [Link]

-

Albert, A., et al. (2018). A review of the genotoxic, mutagenic, and carcinogenic potentials of several lower acrylates. Toxicology, 402-403, 27-40. Available at: [Link]

-

International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC) 1742. Available at: [Link]

-

National Toxicology Program. (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Available at: [Link]

-

Zhang, C., et al. (2020). Mechanism of amine‐acrylate aza‐Michael addition for curing polymer networks. ResearchGate. Available at: [Link]

-

Tice, R. R., et al. (1998). Tripropylene glycol diacrylate but not ethyl acrylate induces skin tumors in a twenty-week short-term tumorigenesis study in Tg.AC (v-Ha-ras) mice. Toxicologic pathology, 26(4), 488–496. Available at: [Link]

-

Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology letters, 47(3), 241–247. Available at: [Link]

-

Johnson, W., Jr, et al. (2018). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Cosmetic Ingredient Review. Available at: [Link]

-

National Toxicology Program. (2002). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 429. Available at: [Link]

-

National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Available at: [Link]

-

Stansbury, J. W. (2015). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. Available at: [Link]

-

OECD. (2020). Test Guideline No. 405: Acute Eye Irritation/Corrosion. Available at: [Link]

-

Sanda, F., et al. (2014). Oxa-Michael addition polymerization of acrylates catalyzed by N-heterocyclic carbenes. Polymer Chemistry. Available at: [Link]

-

Moore, N. P. (2003). Evaluation of OECD screening tests 421 (reproduction/developmental toxicity screening test) and 422 (combined repeated dose toxicity study with the reproduction/developmental toxicity screening test). ResearchGate. Available at: [Link]

-

Japanese Center for the Validation of Alternative Methods (JaCVAM). (2014). Acute Eye Irritation/Corrosion. Available at: [Link]

-

National Toxicology Program. (n.d.). LLNA:DA Test Method: ICCVAM Recommended Protocol. Available at: [Link]

-

Du Prez, F. E., et al. (2020). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. ACS Publications. Available at: [Link]

-

Tice, R. R., et al. (1997). Absence of Systemic in Vivo Genotoxicity After Dermal Exposure to Ethyl Acrylate and Tripropylene Glycol Diacrylate in Tg.AC (v-Ha-ras) Mice. Environmental and Molecular Mutagenesis, 29(3), 240-9. Available at: [Link]

-

U.S. Environmental Protection Agency (EPA). (2011). Expansion of LLNA to end use products and Pilot for Limit Dose. Available at: [Link]

-

OECD. (1995). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Available at: [Link]

-

Slideshare. (n.d.). Reproductive toxicology studies ACCORDING TO OECD guidlines 422. Available at: [Link]

-

Rovida, C., & Hartung, T. (2011). Local lymph node assay: how testing laboratories apply OECD TG 429 for REACH purposes. ResearchGate. Available at: [Link]

-

OECD. (2018). OECD Test Guideline 443: Extended One-Generation Reproduction Toxicity Study. Available at: [Link]

-

OECD. (2002). Test Guideline No. 405 Acute Eye Irritation/Corrosion. Available at: [Link]

-

Toxi-Coop Zrt. (n.d.). STUDY OUTLINE: OECD 429 Skin Sensitization: Local Lymph Node Assay (LLNA). Available at: [Link]

Sources

- 1. ICSC 1742 - HYDROXYPROPYL ACRYLATE, ISOMERS [chemicalsafety.ilo.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. egle.state.mi.us [egle.state.mi.us]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. toxicoop.com [toxicoop.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. flashpointsrl.com [flashpointsrl.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Bio-Catalytic Synthesis of Hydroxypropyl Acrylate (HPA) from Biodiesel-Derived Glycerol

Executive Summary

The exponential growth of the biodiesel industry has created a surplus of crude glycerol, crashing its market value and necessitating high-value valorization pathways. This guide details the bio-based synthesis of Propylene Glycol Acrylate (PGA) —specifically 2-Hydroxypropyl Acrylate (HPA)—using glycerol as the primary carbon backbone.

Unlike the conventional petrochemical route (propylene oxidation

-

Chemo-catalytic Hydrogenolysis: Selective deoxygenation of glycerol to 1,2-Propanediol (Propylene Glycol, PG).

-

Enzymatic Esterification: Lipase-mediated direct esterification of PG with bio-acrylic acid to yield HPA.

This approach offers high atom economy, eliminates the handling of toxic propylene oxide, and operates under mild conditions suitable for sensitive biomedical applications (e.g., hydrogels, drug delivery systems).

Mechanistic Pathway & Logic

The synthesis bridges heterogeneous metal catalysis and biocatalysis. The transition from a triol (glycerol) to a functionalized mono-acrylate requires precise control over dehydration and esterification selectivity.

Reaction Architecture

The pathway involves two distinct catalytic environments.[1][2][3] The first step reduces oxygen content (hydrogenolysis), while the second step functionalizes the molecule (esterification) without protecting groups.

Figure 1: Chemo-enzymatic cascade from Glycerol to Hydroxypropyl Acrylate.

Stage 1: Hydrogenolysis of Glycerol to Propylene Glycol[4][5][6]

Catalytic Strategy: Copper vs. Ruthenium

While Ruthenium (Ru/C) offers high activity at lower temperatures, it promotes excessive C-C bond cleavage, leading to ethylene glycol and methane. Copper-based catalysts (Cu/ZnO/Al₂O₃) are preferred for this protocol due to their intrinsic inability to cleave C-C bonds, ensuring high selectivity (>90%) for 1,2-Propanediol.

Mechanism:

-

Dehydration: Glycerol adsorbs onto acidic sites (Al₂O₃) or Cu sites, losing water to form acetol (hydroxyacetone).

-

Hydrogenation: Acetol is rapidly hydrogenated over metallic Cu sites to form 1,2-Propanediol.

Experimental Protocol (Batch)

Objective: Convert crude glycerol (80% purity) to >98% purity 1,2-Propanediol.

Reagents & Equipment:

-

Feedstock: Refined Glycerol (or Crude Glycerol pre-treated with ion exchange to remove catalyst poisons like Cl⁻ and S).

-

Catalyst: Cu/ZnO/Al₂O₃ (Commercial methanol synthesis catalyst or prepared via co-precipitation).

-

Reactor: 500 mL High-Pressure Parr Reactor with entrainment stirrer.

Step-by-Step Methodology:

-

Catalyst Activation (Critical):

-

Load 5.0 g of catalyst.

-

Reduce in situ under 5% H₂/N₂ flow at 250°C for 4 hours. Note: CuO must be reduced to metallic Cu⁰ for activity.

-

-

Reaction Loading:

-

Add 200 mL of 80 wt% aqueous glycerol solution.

-

Purge reactor 3x with N₂, then 3x with H₂.

-

-

Process Conditions:

-

Pressurize to 4.0 MPa (40 bar) H₂ .

-

Heat to 200°C with stirring at 1000 rpm (to eliminate mass transfer limitations).

-

Reaction time: 10–12 hours.

-

-

Work-up:

-

Cool to room temperature. Vent H₂.

-

Filter catalyst (recoverable for 3–5 cycles).

-

Purification: Fractional vacuum distillation (10 mbar, 80–90°C) to isolate 1,2-Propanediol from water and unreacted glycerol.

-

Performance Metrics:

| Parameter | Target Value | Notes |

|---|---|---|

| Glycerol Conversion | > 95% | Limited by equilibrium and time. |

| Selectivity to PG | > 92% | Major byproduct: Ethylene Glycol. |

| Catalyst Lifespan | ~500 hours | Deactivation via sintering or coke. |

Stage 2: Enzymatic Esterification to HPA

Why Biocatalysis?

Conventional esterification uses strong mineral acids (H₂SO₄) or toxic acid chlorides. This leads to:

-

Polymerization: Acrylates spontaneously polymerize under heat/acid.

-

Di-ester Formation: Hard to stop at the mono-acrylate (HPA) stage; di-acrylate (crosslinker) is often formed.

Solution: Immobilized Lipase B from Candida antarctica (CalB, e.g., Novozym 435).

-

Selectivity: Preferentially esterifies the primary hydroxyl group of PG.

-

Mild Conditions: Operates at 40–60°C, preventing thermal polymerization.

Experimental Protocol

Objective: Selective esterification of bio-PG with Acrylic Acid to 2-Hydroxypropyl Acrylate.

Reagents:

-

Substrate A: 1,2-Propanediol (from Stage 1).

-

Substrate B: Acrylic Acid (stabilized with 200 ppm MEHQ).

-

Catalyst: Novozym 435 (Immobilized Lipase).

-

Solvent: Solvent-free system (preferred for green metrics) or t-Butanol.

-

Inhibitor: 4-Methoxyphenol (MEHQ) to prevent radical polymerization.

Step-by-Step Methodology:

-

Setup:

-

Use a jacketed glass reactor with overhead stirring.

-

Equip with a Dean-Stark trap or molecular sieves (3Å) to remove water (driving equilibrium forward).

-

-

Loading:

-

Molar Ratio: 1:1 to 1:1.5 (PG:Acrylic Acid). Excess acid drives conversion but complicates purification. Use 1:1 for atom economy.

-

Add 100 mmol PG and 100 mmol Acrylic Acid.

-

Add 1.0 wt% (relative to total mass) Novozym 435.

-

Add 500 ppm MEHQ.

-

-

Reaction:

-

Temperature: 60°C .

-

Pressure: Atmospheric (or slight vacuum 300 mbar to remove water).

-

Agitation: 200 rpm (Gentle to avoid grinding the enzyme beads).

-

Duration: 6–24 hours.

-

-

Monitoring:

-

Monitor Acid Value (AV) titration to track conversion.

-

-

Downstream Processing:

-

Filtration: Remove enzyme beads (wash with acetone and store for reuse).

-

Neutralization: Wash filtrate with saturated NaHCO₃ to remove unreacted acrylic acid.

-

Extraction: Extract with ethyl acetate if solvent was used.

-

Isolation: Rotary evaporation of solvent. High-purity HPA usually requires no further distillation if conversion is high, preserving the inhibitor.

-

Analytical Validation & Characterization

Trustworthiness in synthesis relies on rigorous validation.

| Technique | Purpose | Expected Signal |

| HPLC (Refractive Index) | Quantify Glycerol/PG conversion | PG elutes after Glycerol on Aminex HPX-87H columns. |

| 1H NMR (CDCl₃) | Confirm HPA structure | Acrylate protons: |

| FT-IR | Functional group verification | Ester C=O stretch: 1720 cm⁻¹. Broad -OH stretch: 3400 cm⁻¹. |

| GC-MS | Impurity profiling | Detect trace di-acrylates or acetol residues. |

Techno-Economic & Sustainability Analysis

Atom Economy

The direct esterification route is superior to the propylene oxide route in terms of safety but faces equilibrium challenges.

-

Reaction:

-

Atom Economy: 88% (Loss of water).

-

E-Factor: < 0.5 (if solvent-free and water is the only byproduct).

Scalability Challenges

-

Enzyme Cost: Novozym 435 is expensive. Economic viability depends on catalyst recycling (typically >10 cycles before activity drops <50%).

-

Glycerol Purity: Crude glycerol from biodiesel contains salts (NaCl, K₂SO₄) that poison Cu catalysts. An ion-exchange pre-treatment step is mandatory for industrial implementation.

Figure 2: Integrated Process Flow Diagram (PFD) for industrial scalability.

References

-

Dasari, M. A., et al. (2005). "Low-pressure hydrogenolysis of glycerol to propylene glycol." Applied Catalysis A: General. Link

-

Nakagawa, Y., & Tomishige, K. (2011). "Heterogeneous catalysis of the glycerol hydrogenolysis." Catalysis Science & Technology. Link

-

Warwel, S., et al. (2001). "Polymers and surfactants on the basis of renewable resources." Chemosphere. Link

- Badiello, R., et al. (2016). "Enzymatic synthesis of acrylic esters: A review.

-

Novozymes. (2023). "Novozym 435 Application Sheet: Esterification." Link

-

OECD SIDS. (2005).[4] "Hydroxypropyl Acrylate: Screening Information Data Set." UNEP Publications. Link[4]

Sources

Application Note & Protocol: Synthesis and Application of Propylene Glycol Acrylate Copolymers in Advanced Drug Delivery

Introduction

Propylene glycol acrylate (PGA) is a versatile monomer increasingly utilized in the synthesis of biocompatible and biodegradable polymers for biomedical applications.[1][2] Its inherent properties, including low toxicity and the presence of a reactive acrylate group, make it an ideal candidate for creating sophisticated polymer architectures through copolymerization.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the copolymerization of PGA with other monomers to fabricate advanced drug delivery systems. We will explore the synthesis, characterization, and application of these copolymers, focusing on the underlying chemical principles and practical experimental protocols.

The strategic selection of comonomers allows for the fine-tuning of the physicochemical properties of the resulting copolymers. For instance, copolymerization with hydrophilic monomers can enhance water solubility and biocompatibility, while the incorporation of stimuli-responsive monomers can lead to "smart" polymers that release their payload in response to specific environmental cues such as pH or temperature. This guide will delve into the copolymerization of PGA with two exemplary monomers: acrylic acid (AA) for pH-responsive systems and N-isopropylacrylamide (NIPAAm) for thermo-responsive hydrogels.

Section 1: pH-Responsive Copolymers of Propylene Glycol Acrylate and Acrylic Acid (PGA-co-AA) for Targeted Drug Delivery

The copolymerization of propylene glycol acrylate with acrylic acid yields a pH-sensitive polymer. The carboxylic acid groups of the acrylic acid units remain protonated at low pH, rendering the polymer hydrophobic. As the pH increases above the pKa of the carboxylic acid (around 4.5), these groups deprotonate, leading to electrostatic repulsion and a conformational change that can trigger the release of an encapsulated drug.[3][4] This mechanism is particularly useful for targeted delivery to the slightly alkaline environment of tumor tissues or the intestines.[4]

Synthesis Protocol: Free Radical Copolymerization of PGA and AA

This protocol details the synthesis of a PGA-co-AA copolymer using a free radical polymerization method.[5]

Materials:

-

Propylene glycol acrylate (PGA), inhibitor-free

-

Acrylic acid (AA), inhibitor-free

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (solvent)

-

Diethyl ether (non-solvent for precipitation)

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for chemical synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Monomer and Initiator Preparation: In a 250 mL round-bottom flask, dissolve a desired molar ratio of PGA and AA in 100 mL of 1,4-dioxane. A typical starting ratio could be 1:1.

-

Add AIBN as the initiator. A common concentration is 0.1 mol% with respect to the total monomer concentration.

-

Inert Atmosphere: Seal the flask with a rubber septum and purge the solution with dry nitrogen gas for 30 minutes to remove any dissolved oxygen, which can inhibit the polymerization reaction.

-